molecular formula C10H11NO3S B2492276 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid CAS No. 866156-12-9

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid

Cat. No.: B2492276
CAS No.: 866156-12-9
M. Wt: 225.26
InChI Key: GCTMNVHGERHJLE-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the azetidinone ring, followed by the introduction of the thiophene carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidinone moiety can act as a reactive site, forming covalent bonds with target proteins, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Dimethyl-2-oxo-1-azetanyl)-benzenecarbonitrile: Similar structure but with a benzenecarbonitrile group instead of a thiophene carboxylic acid.

    Ethyl 3,3-dimethyl-2-oxo-butanoate: Contains a similar azetidinone moiety but lacks the thiophene ring.

Uniqueness

The uniqueness of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid lies in its combination of the azetidinone and thiophene carboxylic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-10(2)5-11(9(10)14)6-3-4-15-7(6)8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTMNVHGERHJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(SC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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